molecular formula C16H27N3 B1386197 {3-[4-(2-Methylbenzyl)-1,4-diazepan-1-yl]propyl}amine CAS No. 1094754-18-3

{3-[4-(2-Methylbenzyl)-1,4-diazepan-1-yl]propyl}amine

Cat. No.: B1386197
CAS No.: 1094754-18-3
M. Wt: 261.41 g/mol
InChI Key: XEVLWLWPJKXLHN-UHFFFAOYSA-N
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Description

{3-[4-(2-Methylbenzyl)-1,4-diazepan-1-yl]propyl}amine is a heterocyclic amine featuring a seven-membered 1,4-diazepane ring substituted at the 4-position with a 2-methylbenzyl group and a propylamine side chain at the 1-position. The compound’s structure combines a flexible diazepane scaffold with aromatic and aliphatic substituents, making it a candidate for diverse pharmacological applications.

Properties

IUPAC Name

3-[4-[(2-methylphenyl)methyl]-1,4-diazepan-1-yl]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27N3/c1-15-6-2-3-7-16(15)14-19-11-5-10-18(12-13-19)9-4-8-17/h2-3,6-7H,4-5,8-14,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEVLWLWPJKXLHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2CCCN(CC2)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Steps:

  • Formation of the Diazepane Core: Starting from 1,4-diaminobutane or related diamines, cyclization is induced by reaction with dihalides or di-functionalized alkyl chains under controlled conditions to form the seven-membered diazepane ring.
  • N-Benzylation: The 2-methylbenzyl group is introduced by alkylation of the diazepane nitrogen using 2-methylbenzyl halides (e.g., bromide or chloride) under basic conditions.
  • Side Chain Introduction: The 3-(propyl)amine side chain is incorporated via nucleophilic substitution or reductive amination on the diazepane nitrogen or through functionalization of a pre-formed diazepane ring.

Specific Preparation Methods

N-Benzylation of Diazepane

  • Reagents: 2-Methylbenzyl bromide or chloride, diazepane derivative, base (e.g., potassium carbonate or sodium hydride).
  • Conditions: Typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile at elevated temperatures (50–80 °C).
  • Outcome: Selective mono-N-benzylation at the nitrogen atom to yield 4-(2-methylbenzyl)-1,4-diazepane intermediates.

Introduction of 3-(Propyl)amine Side Chain

  • Method 1: Nucleophilic Substitution

    • Starting from 4-(2-methylbenzyl)-1,4-diazepane, reaction with 3-chloropropylamine or 3-bromopropylamine under basic conditions leads to substitution at the available nitrogen site.
    • Solvents such as ethanol or acetonitrile are common, with heating to reflux to drive the reaction.
  • Method 2: Reductive Amination

    • Reaction of 4-(2-methylbenzyl)-1,4-diazepane with 3-aminopropanal or 3-oxopropyl derivatives in the presence of reducing agents like sodium cyanoborohydride or sodium triacetoxyborohydride.
    • This method allows for mild conditions and high selectivity.

Alternative Cyclization Route

  • Using pre-functionalized diamines, such as N-(2-methylbenzyl)-1,4-diaminobutane, cyclization can be induced by intramolecular nucleophilic substitution or ring-closing reactions to form the diazepane ring with the side chain already attached.

Catalytic and Green Chemistry Approaches

Recent literature highlights the use of heterogeneous catalysts and environmentally friendly protocols for related diazepane and benzodiazepine derivatives:

  • Montmorillonite Clay Catalysis: Enhances cyclocondensation reactions for benzodiazepine derivatives, potentially applicable for diazepane ring formation with improved yields and reduced reaction times.
  • Metal Oxide Catalysts (SiO2-Al2O3): Used in the synthesis of substituted benzodiazepines, these catalysts could be adapted for diazepane derivatives to achieve efficient cyclization.
  • Gold Catalysis: Gold-catalyzed cyclization of diamines with ketones has been reported for benzodiazepines and may be explored for diazepane analogs.

Data Table: Summary of Preparation Methods

Step Reagents/Conditions Solvent Temperature Yield (%) Notes
Diazepane ring formation 1,4-Diaminobutane + dihalide (e.g., 1,3-dibromopropane) DMF, Acetonitrile 50–80 °C 60–85 Cyclization via nucleophilic substitution
N-Benzylation Diazepane + 2-methylbenzyl bromide + base DMF, Acetonitrile 50–80 °C 70–90 Selective mono-N-alkylation
Side chain introduction N-Benzylated diazepane + 3-chloropropylamine Ethanol, Acetonitrile Reflux (78–90 °C) 65–80 Nucleophilic substitution or reductive amination
Alternative reductive amination N-Benzylated diazepane + 3-oxopropyl derivative + NaBH3CN Methanol, Acetonitrile Room temp to 50 °C 75–90 Mild conditions, high selectivity

Research Findings and Optimization Notes

  • Reactivity: The nucleophilicity of the diazepane nitrogen is enhanced by the electron-donating methylbenzyl substituent, facilitating alkylation and substitution reactions.
  • Purification: Products are typically purified by column chromatography or recrystallization; NMR and mass spectrometry confirm structural integrity.
  • Catalyst Use: Incorporation of heterogeneous catalysts can improve reaction rates and yields while enabling greener synthesis pathways.
  • Thionation and Amidination: For related benzodiazepine derivatives, thionation of amides to thioamides using Lawesson’s reagent or P2S5 has been shown to activate the ring system for further functionalization, a strategy potentially adaptable for diazepane derivatives.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically at the amine or benzyl positions, using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed on the diazepane ring or the benzyl group using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or diazepane positions using halides or other electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl halides, and other electrophiles.

Major Products

    Oxidation: Oxidized derivatives such as aldehydes, ketones, or carboxylic acids.

    Reduction: Reduced derivatives such as alcohols or amines.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

{3-[4-(2-Methylbenzyl)-1,4-diazepan-1-yl]propyl}amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its pharmacological properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of {3-[4-(2-Methylbenzyl)-1,4-diazepan-1-yl]propyl}amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Compound 12 (N-(3-(4-(9H-Fluoren-9-yl)-1,4-diazepan-1-yl)propyl)-7-chloroquinolin-4-amine)

  • Key Differences: The 4-position of the diazepane is substituted with a 9H-fluoren-9-yl group instead of 2-methylbenzyl. The propylamine side chain is linked to a 7-chloroquinolin-4-amine moiety, conferring antimalarial activity .
  • Functional Implications: Compound 12 demonstrated 97% purity via HPLC and potent antimalarial efficacy due to the chloroquinoline group, whereas this compound lacks such a pharmacophore, suggesting divergent therapeutic applications .

Cyanomethyl-(2-cyano-ethyl)-(3-hydroxy-propyl)-amine

  • Key Differences: Features a 3-hydroxy-propyl group on the diazepane instead of 2-methylbenzyl. Synthesized via reaction of acrylonitrile with 3-amino-propanol, highlighting a distinct synthetic pathway compared to the alkylation steps likely used for the target compound .

Functional Analogues with Propylamine Chains

[3-(Benzimidazol-2-yl)propyl]methylamine

  • Key Differences :
    • Replaces the diazepane ring with a benzimidazole heterocycle.
    • Retains a propylamine chain but substitutes the methyl group at the terminal amine .
  • Functional Implications: Benzimidazole derivatives are known for antiparasitic and antiviral activities, whereas diazepane-based amines may target neurological or metabolic pathways .

Comparative Data Table

Compound Name Core Structure Key Substituents Purity (HPLC) Primary Application Reference
This compound 1,4-Diazepane 2-Methylbenzyl, propylamine Discontinued Research (unspecified)
Compound 12 1,4-Diazepane 9H-Fluoren-9-yl, 7-chloroquinoline 97% Antimalarial
Cyanomethyl-(2-cyano-ethyl)-(3-hydroxy-propyl)-amine 1,4-Diazepane 3-Hydroxypropyl, cyano groups N/A Medicinal synthesis
[3-(Benzimidazol-2-yl)propyl]methylamine Benzimidazole Propylamine, methyl N/A Antiparasitic (potential)

Research Findings and Implications

  • Synthetic Challenges : The target compound’s discontinued status contrasts with the well-documented synthesis of analogues like Compound 12, which employs optimized alkylation and purification protocols .
  • Pharmacological Potential: While Compound 12’s antimalarial activity is validated, the 2-methylbenzyl group in this compound may favor interactions with CNS receptors, warranting further neuropharmacological studies.
  • Solubility and Bioavailability : The hydroxypropyl variant highlights the impact of substituent polarity on drug-like properties, suggesting structural modifications to enhance the target compound’s applicability.

Biological Activity

{3-[4-(2-Methylbenzyl)-1,4-diazepan-1-yl]propyl}amine is a chemical compound with potential pharmacological applications due to its structural properties. This article reviews its biological activity based on existing literature, including case studies and research findings.

Chemical Structure and Properties

The compound has the molecular formula C16H27N3 and a molecular weight of 275.41 g/mol. Its structure features a diazepane ring, which is known for its role in various biological activities, particularly in neuropharmacology.

Biological Activity Overview

Research indicates that compounds similar to this compound may exhibit a range of biological activities, including:

  • Neuropharmacological Effects : Compounds with diazepane structures often interact with neurotransmitter systems, particularly those involving GABA receptors, leading to anxiolytic and sedative effects.
  • Antidepressant Activity : Some studies suggest that modifications in the diazepane structure can enhance serotonin receptor affinity, potentially offering antidepressant effects.

1. Neuropharmacological Studies

A study by Zhang et al. (2020) explored the effects of diazepane derivatives on GABA_A receptor activity. The findings indicated that certain derivatives exhibited significant binding affinity to these receptors, suggesting potential anxiolytic properties. The compound this compound could be hypothesized to have similar effects based on its structure.

2. Antidepressant Potential

Research conducted by Smith et al. (2021) evaluated the antidepressant effects of various diazepane derivatives in animal models. The results showed that compounds with specific substitutions at the diazepane nitrogen demonstrated enhanced serotonin receptor binding and increased levels of serotonin in the brain. This suggests that this compound may also exhibit such properties.

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReference
NeuropharmacologicalDiazepam derivativesAnxiolytic effectsZhang et al., 2020
AntidepressantSerotonin receptor modulatorsIncreased serotonin levelsSmith et al., 2021
AnalgesicOpioid receptor agonistsPain reliefJohnson et al., 2019

Pharmacokinetics

The pharmacokinetic profile of diazepane derivatives typically includes rapid absorption and metabolism in the liver, leading to variable half-lives depending on the specific substituents present. Further studies are needed to elucidate the exact pharmacokinetic parameters for this compound.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and optimization strategies for {3-[4-(2-Methylbenzyl)-1,4-diazepan-1-yl]propyl}amine?

  • Methodology :

  • Nucleophilic substitution : React 1,4-diazepane derivatives with 3-chloropropylamine intermediates under anhydrous conditions (e.g., THF, triethylamine). Column chromatography (silica gel, gradient elution with CH₂Cl₂/MeOH) is effective for purification .
  • Purity control : HPLC with UV detection (≥95% purity) and ¹H/¹³C NMR for structural validation. For example, analogs like N-(3-(4-(9H-fluoren-9-yl)-1,4-diazepan-1-yl)propyl)-7-chloroquinolin-4-amine achieved 97% purity via this approach .
  • Key parameters : Reaction time (12-24 hrs), temperature (40-60°C), and stoichiometric ratios (1:1.2 for amine:alkylating agent).

Q. How can researchers validate the structural integrity of this compound?

  • Analytical techniques :

  • ¹H NMR : Identify characteristic peaks for the 1,4-diazepane ring (δ 2.5–3.5 ppm, multiplet) and 2-methylbenzyl group (δ 2.3 ppm, singlet for CH₃).
  • 13C NMR : Confirm diazepane carbons (45-55 ppm) and aromatic carbons (125-140 ppm) .
  • Mass spectrometry (HRMS) : Match observed molecular ion ([M+H]⁺) with theoretical mass (e.g., C₁₉H₂₉N₃: calc. 299.24, obs. 299.23) .

Q. What solvent systems and purification methods are optimal for isolating this compound?

  • Solvents : THF or DMF for reactions; CH₂Cl₂/MeOH (9:1 to 4:1) for column chromatography .
  • Crystallization : Use ethanol/water mixtures for analogs like ethyl 7-chloro-4-oxo-1-[3-(4-(pyridin-2-yl)piperazin-1-yl)propyl]-1,4-dihydro-1,8-naphthyridine-3-carboxylate (mp 124-125°C) .

Advanced Research Questions

Q. How does the 2-methylbenzyl substituent influence the compound’s bioactivity compared to other arylalkyl groups?

  • SAR insights :

  • The 2-methylbenzyl group enhances lipophilicity (logP ~2.8), improving membrane permeability. Substitution with bulkier groups (e.g., diphenylmethyl) reduces solubility but increases target binding affinity in related compounds .
  • Case study : Bis-acridine analogs with benzyl linkers showed 25–40 nM IC₅₀ against prion replication, versus >100 nM for aliphatic linkers .
    • Experimental design : Compare IC₅₀ values in cell-based assays using analogs with phenyl, 4-methoxybenzyl, or cyclohexylmethyl substituents.

Q. What mechanistic hypotheses exist for this compound’s interaction with biological targets (e.g., enzymes, receptors)?

  • Proposed mechanisms :

  • Amine coordination : The primary amine and diazepane nitrogen may chelate metal ions (e.g., Cu²⁺) in enzyme active sites, analogous to tris(triazolylmethyl)amine ligands in CuAAC catalysis .
  • Receptor binding : Molecular docking studies suggest the diazepane ring mimics piperazine in serotonin receptor ligands (e.g., 5-HT₃ antagonists) .
    • Validation : Conduct competitive binding assays (e.g., radioligand displacement) and site-directed mutagenesis of putative binding residues.

Q. How can researchers resolve contradictions in structure-activity relationship (SAR) data across analogs?

  • Approach :

  • Data normalization : Control for variables like purity (>95% via HPLC), solvent effects (DMSO vs. aqueous buffers), and cell line variability.
  • Computational modeling : Use molecular dynamics simulations to compare energy landscapes of analogs with divergent activity .
    • Example : In antimalarial studies, extending the propyl chain from 2 to 3 carbons increased potency 10-fold, highlighting chain length’s role .

Key Research Gaps and Future Directions

  • Stereochemistry : The compound’s chiral centers (if present) require enantioselective synthesis and evaluation.
  • In vivo pharmacokinetics : Assess oral bioavailability and blood-brain barrier penetration using radiolabeled analogs.
  • Target deconvolution : CRISPR-Cas9 screens or proteomic pull-down assays to identify binding partners.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
{3-[4-(2-Methylbenzyl)-1,4-diazepan-1-yl]propyl}amine
Reactant of Route 2
Reactant of Route 2
{3-[4-(2-Methylbenzyl)-1,4-diazepan-1-yl]propyl}amine

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